Dimethyl acetylsuccinate CAS number and properties
Dimethyl acetylsuccinate CAS number and properties
An In-Depth Technical Guide to Dimethyl Acetylsuccinate for Advanced Chemical Synthesis
Introduction
Dimethyl acetylsuccinate (DMAS), also known as dimethyl 2-acetylbutanedioate, is a highly functionalized organic compound that serves as a cornerstone intermediate in advanced chemical synthesis.[1] Its unique molecular architecture, featuring both a β-ketoester system and difunctional ester groups, provides a rich platform for constructing complex molecular frameworks.[1][2] For researchers and professionals in drug development and materials science, a thorough understanding of DMAS's properties, reactivity, and handling is essential for leveraging its full synthetic potential. This guide offers a senior application scientist's perspective on the core technical aspects of Dimethyl Acetylsuccinate, moving beyond simple data recitation to provide actionable, field-proven insights.
Section 1: Core Chemical Identity and Physicochemical Properties
Precise identification and understanding of a reagent's physical properties are the foundation of any successful synthetic protocol. These parameters govern reaction setup, purification strategies, and storage conditions.
Chemical Identifiers
The unambiguous identification of Dimethyl Acetylsuccinate is ensured by its CAS Registry Number and other standard identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 10420-33-4 | [3][4][5] |
| Molecular Formula | C₈H₁₂O₅ | [3][5][6] |
| Molecular Weight | 188.18 g/mol | [3][5][6] |
| IUPAC Name | dimethyl 2-acetylbutanedioate | [6] |
| Synonyms | 2-Acetylbutanedioic acid-1,4-dimethyl ester, Acetylsuccinic Acid Dimethyl Ester | [3][5] |
| InChI Key | XREKLQOUFWBSFH-UHFFFAOYSA-N | [3][6] |
Physicochemical Data
The properties of DMAS dictate its behavior in various solvent systems and thermal conditions. Notably, its relatively low melting point means it can be handled as either a solid or a liquid, depending on ambient laboratory temperatures. Its solubility in water is significant for an organic molecule of its size, a factor to consider during aqueous workups.[3][4]
| Property | Value | Source(s) |
| Appearance | White or colorless to almost colorless solid, powder, or liquid | [2] |
| Melting Point | 33 °C (lit.) | [3][4] |
| Boiling Point | 129-134 °C at 12 mmHg (lit.) | [3][4] |
| Density | 1.16 g/mL at 25 °C (lit.) | [3][4] |
| Flash Point | 138 °C (280.4 °F) - closed cup | [3] |
| Water Solubility | 56.2 g/L at 20 °C | [3][4] |
Section 2: Spectroscopic Profile for Structure Verification
In any research or development setting, verifying the identity and purity of starting materials is a non-negotiable step. Spectroscopic analysis provides a definitive structural fingerprint of Dimethyl Acetylsuccinate.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the acetyl methyl protons (singlet, ~2.2 ppm), the two methoxy groups of the esters (two singlets, ~3.7 ppm), and the diastereotopic methylene and methine protons of the succinate backbone (multiplets, ~2.8-4.0 ppm).
-
¹³C NMR: The carbon spectrum will confirm the presence of the ketone carbonyl (~202 ppm), two distinct ester carbonyls (~170-174 ppm), the methine carbon (~50 ppm), the methylene carbon (~35 ppm), the two methoxy carbons (~52 ppm), and the acetyl methyl carbon (~30 ppm).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands indicating the C=O stretching of the ketone (~1720 cm⁻¹) and the esters (~1740 cm⁻¹).[6] The presence of two distinct carbonyl peaks is indicative of the different electronic environments of the ketone and ester functionalities.
-
Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) corresponding to its molecular weight of 188.18. Common fragmentation patterns would involve the loss of methoxy (-OCH₃) or acetyl (-COCH₃) groups.[6]
Section 3: Reactivity and Mechanistic Insights
The synthetic versatility of DMAS stems directly from its β-ketoester functionality.[1] This arrangement creates a highly reactive site due to the acidity of the α-proton (the proton on the carbon between the two carbonyl groups), enabling a wide range of classical organic transformations.
The β-Ketoester: A Hub of Reactivity
The carbon atom situated between the acetyl ketone and the ester carbonyl is particularly acidic. Deprotonation by a suitable base generates a stabilized enolate, which is a potent nucleophile. This reactivity is the cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds.
Caption: Key reactive sites in Dimethyl Acetylsuccinate.
Section 4: Synthesis and Manufacturing Considerations
While DMAS is commercially available from various suppliers, understanding its synthesis provides insight into potential impurities and cost drivers. A documented industrial method involves a continuous process that offers high efficiency and purity.
Continuous Synthesis Protocol
A patented method describes the continuous synthesis of DMAS from dimethyl maleate and acetaldehyde using a radical initiator.[8][9] This approach is advantageous over batch processing as it allows for better thermal control, shorter reaction times, and higher throughput, resulting in conversion rates exceeding 95% and high product purity.[8]
Caption: Workflow for the continuous synthesis of DMAS.
Section 5: Key Applications in Research and Development
DMAS is not an end product but a versatile building block for higher-value molecules, particularly heterocyclic compounds that form the core of many active pharmaceutical ingredients (APIs).[1]
Pechmann Condensation for Coumarin Synthesis
A classic and powerful application of DMAS is in the Pechmann condensation to synthesize 7-hydroxycoumarin derivatives.[3][4] This acid-catalyzed reaction between DMAS and a phenol (like resorcinol) is a direct and efficient route to the coumarin core, a privileged scaffold in medicinal chemistry and fluorescent probe design.
Experimental Protocol Outline (Pechmann Condensation):
-
Reaction Setup: To a cooled solution of a substituted resorcinol, add Dimethyl Acetylsuccinate.
-
Catalyst Addition: Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid) while maintaining a low temperature to control the initial exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir until reaction completion is observed (monitored by TLC or LC-MS).
-
Workup: Quench the reaction by pouring the mixture over ice water. The solid product precipitates out.
-
Purification: Collect the crude product by filtration, wash thoroughly with water to remove acid, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure coumarin derivative.
Caption: Pechmann condensation using DMAS to form coumarins.
Broader Synthetic Utility
Beyond coumarins, DMAS is a reactant for synthesizing a diverse array of heterocycles:
-
β-Carbolines: Used in diastereoselective Brønsted acid-catalyzed cyclization cascades with tryptamines.[4]
-
Pyrrole Derivatives: Employed in the synthesis of 2-oxofuro[2,3-b]pyrroles.[3][4]
-
Photochromic Molecules: Serves as a reactant for creating molecules with improved fatigue resistance.[3]
Section 6: Safety, Handling, and Storage
Trustworthiness in experimental design requires a rigorous approach to safety. While not acutely toxic, DMAS is an irritant and requires appropriate handling protocols.
GHS Hazard Profile
DMAS is classified with several GHS hazard statements that necessitate careful handling to avoid exposure.
| GHS Code | Hazard Statement | Source(s) |
| H302 | Harmful if swallowed. | [4][10] |
| H315 | Causes skin irritation. | [4][6][11] |
| H319 | Causes serious eye irritation. | [4][6][11] |
| H335 | May cause respiratory irritation. | [4][6][11] |
Recommended Handling and Storage Protocol
Adherence to the following procedures constitutes a self-validating system for the safe use of DMAS.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to EN166 or NIOSH standards.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[3]
-
Skin/Body Protection: Wear a standard laboratory coat.[11]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11] Minimize dust generation if handling the solid form.
-
Storage: Store in a tightly-closed container in a cool, dry place.[4][11] Keep away from incompatible substances and sources of ignition.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
Dimethyl Acetylsuccinate is a powerful and versatile synthon whose value is unlocked through a deep understanding of its chemical properties, reactivity, and safe handling. Its ability to serve as a precursor to complex heterocyclic systems, particularly coumarins and pyrroles, solidifies its importance in the toolkit of medicinal and materials chemists. By applying the technical insights and protocols outlined in this guide, researchers can confidently and effectively utilize DMAS to accelerate their discovery and development programs.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112039, Dimethyl acetylsuccinate. Retrieved January 4, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Acetylsuccinate: A Versatile Synthon for Organic Synthesis and Pharmaceutical Intermediates. Retrieved January 4, 2026, from [Link]
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Journal of the Korean Chemical Society. (2007). Synthesis of Dimethyl (Z)-2-(Ethanimidoylsulfanyl)-2-butenedioate from Dimethyl Acetylendicarboxylate and Thioacetamide. Retrieved January 4, 2026, from [Link]
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Patsnap. (n.d.). Continuous synthesis method of dimethyl acetylsuccinate. Retrieved January 4, 2026, from [Link]
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chemical label. (n.d.). Dimethyl acetylsuccinate. Retrieved January 4, 2026, from [Link]
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SpectraBase. (n.d.). acetylsuccinic acid, dimethyl ester. Retrieved January 4, 2026, from [Link]
- Google Patents. (n.d.). CN102311345A - Continuous synthesis method of dimethyl acetylsuccinate.
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